molecular formula C15H9N3O2S B4678265 5-(2-furylmethylene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

5-(2-furylmethylene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No. B4678265
M. Wt: 295.3 g/mol
InChI Key: QDDSAAOBNRWOLI-XFXZXTDPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-furylmethylene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one, also known as FTZ, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. FTZ has a unique molecular structure that makes it an attractive candidate for the synthesis of novel therapeutics. In

Scientific Research Applications

5-(2-furylmethylene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has been the subject of extensive research due to its potential applications in drug discovery and development. Studies have shown that 5-(2-furylmethylene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one exhibits a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial effects. 5-(2-furylmethylene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has also been found to have neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The exact mechanism of action of 5-(2-furylmethylene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is not fully understood, but studies have suggested that it may act through multiple pathways. 5-(2-furylmethylene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. 5-(2-furylmethylene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
5-(2-furylmethylene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has been found to have a range of biochemical and physiological effects. In vitro studies have shown that 5-(2-furylmethylene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can inhibit the growth of cancer cells and reduce inflammation. Animal studies have also demonstrated the neuroprotective effects of 5-(2-furylmethylene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one, suggesting that it may have potential therapeutic applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-(2-furylmethylene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is its unique molecular structure, which makes it an attractive candidate for the synthesis of novel therapeutics. However, one of the limitations of 5-(2-furylmethylene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is its low solubility in water, which can make it difficult to work with in lab experiments. Additionally, more research is needed to fully understand the mechanism of action of 5-(2-furylmethylene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one and its potential side effects.

Future Directions

There are several future directions for research on 5-(2-furylmethylene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one. One area of focus is the development of more efficient synthesis methods to overcome the limitations of low solubility. Another area of research is the investigation of the potential therapeutic applications of 5-(2-furylmethylene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one in the treatment of neurodegenerative diseases. Additionally, more studies are needed to fully understand the mechanism of action of 5-(2-furylmethylene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one and its potential side effects, which will be crucial in the development of safe and effective therapeutics.

properties

IUPAC Name

(5Z)-5-(furan-2-ylmethylidene)-2-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N3O2S/c19-14-12(9-11-7-4-8-20-11)21-15-16-13(17-18(14)15)10-5-2-1-3-6-10/h1-9H/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDDSAAOBNRWOLI-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=CO4)SC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC=CO4)/SC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-5-[(Furan-2-YL)methylidene]-2-phenyl-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(2-furylmethylene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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5-(2-furylmethylene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

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